![molecular formula C19H26N2S B12275188 3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B12275188.png)
3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(4-Tert-butylphényl)-1,4-diazaspiro[4.6]undéc-3-ène-2-thione est un composé organique complexe caractérisé par sa structure spirocyclique unique. Ce composé présente un noyau diazaspiro-undécane avec un groupe thione et un substituant tert-butylphényle. La présence de ces groupes fonctionnels et du squelette spirocyclique confère au composé des propriétés chimiques et physiques distinctes, ce qui le rend intéressant dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-(4-Tert-butylphényl)-1,4-diazaspiro[4.6]undéc-3-ène-2-thione implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la condensation de la 4-tert-butylphénylamine avec une cétone cyclique appropriée, suivie d'une cyclisation et de l'introduction du groupe thione. Les conditions réactionnelles nécessitent souvent l'utilisation d'acides ou de bases forts comme catalyseurs, et les réactions sont généralement effectuées sous atmosphère inerte pour empêcher l'oxydation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
La 3-(4-Tert-butylphényl)-1,4-diazaspiro[4.6]undéc-3-ène-2-thione subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe thione peut être oxydé en sulfoxyde ou en sulfone en utilisant des agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Le composé peut être réduit en son thiol correspondant en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Acide nitrique pour la nitration, halogènes (par exemple, brome) pour l'halogénation.
Principaux produits formés
Oxydation : Sulfoxydes, sulfones.
Réduction : Thiols.
Substitution : Dérivés nitro, composés halogénés.
Applications de la recherche scientifique
La 3-(4-Tert-butylphényl)-1,4-diazaspiro[4.6]undéc-3-ène-2-thione a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Etudié pour son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoire et anticancéreuse.
Mécanisme d'action
Le mécanisme d'action de la 3-(4-Tert-butylphényl)-1,4-diazaspiro[4.6]undéc-3-ène-2-thione implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, en modulant leur activité. Le groupe thione est particulièrement réactif, permettant au composé de former des liaisons covalentes avec les sites nucléophiles des protéines et d'autres biomolécules. Cette interaction peut conduire à l'inhibition de l'activité enzymatique ou à la modulation des voies de signalisation .
Applications De Recherche Scientifique
3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thione group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
2,4,6-Tri-tert-butylphénol : Un autre composé avec des groupes tert-butyle, connu pour ses propriétés antioxydantes.
4-(Tert-butylamino)-1-oxaspiro[4.6]undéc-3-ène-2-one : Un composé structurellement similaire avec des groupes fonctionnels différents, utilisé dans la recherche de découverte précoce.
Unicité
La 3-(4-Tert-butylphényl)-1,4-diazaspiro[4.6]undéc-3-ène-2-thione est unique en raison de sa structure spirocyclique et de la présence de fonctionnalités diaza et thione. Cette combinaison de caractéristiques confère une réactivité et une activité biologique distinctes, la différenciant des autres composés similaires .
Propriétés
Formule moléculaire |
C19H26N2S |
|---|---|
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
3-(4-tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione |
InChI |
InChI=1S/C19H26N2S/c1-18(2,3)15-10-8-14(9-11-15)16-17(22)21-19(20-16)12-6-4-5-7-13-19/h8-11H,4-7,12-13H2,1-3H3,(H,21,22) |
Clé InChI |
ZRUZLHAVVUEIQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCCCC3)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


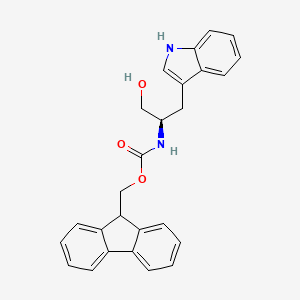
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275118.png)
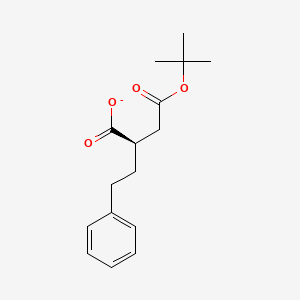
![N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12275132.png)

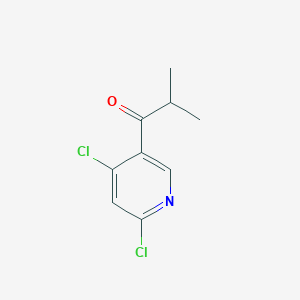
![1-Azabicyclo[2.2.2]octane-3-carbonitrile,(3S)-(9ci)](/img/structure/B12275148.png)
![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12275158.png)
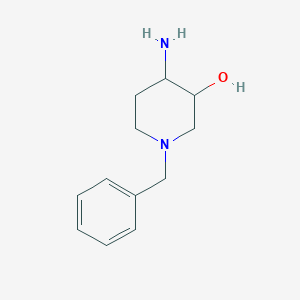
![Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]-](/img/structure/B12275165.png)
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid](/img/structure/B12275166.png)
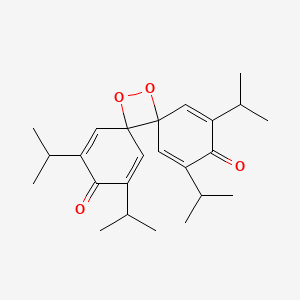

![1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo-](/img/structure/B12275186.png)
